N-ethyl-N-methyl-3-[[1-(oxan-4-yl)pyrazol-3-yl]carbamoylamino]benzamide
Description
N-ethyl-N-methyl-3-[[1-(oxan-4-yl)pyrazol-3-yl]carbamoylamino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an N-ethyl-N-methyl group and a pyrazolylcarbamoylamino moiety, which is further functionalized with an oxan-4-yl group. The unique structure of this compound suggests it may have interesting chemical properties and biological activities.
Properties
IUPAC Name |
N-ethyl-N-methyl-3-[[1-(oxan-4-yl)pyrazol-3-yl]carbamoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-3-23(2)18(25)14-5-4-6-15(13-14)20-19(26)21-17-7-10-24(22-17)16-8-11-27-12-9-16/h4-7,10,13,16H,3,8-9,11-12H2,1-2H3,(H2,20,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSAXPUZCPGYOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=CC=C1)NC(=O)NC2=NN(C=C2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-methyl-3-[[1-(oxan-4-yl)pyrazol-3-yl]carbamoylamino]benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with an oxan-4-yl halide.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting aniline with an acyl chloride in the presence of a base.
Coupling of the Pyrazole and Benzamide Units: The final step involves coupling the pyrazole derivative with the benzamide core using a carbodiimide coupling reagent, such as EDCI, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The benzamide and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-ethyl-N-methyl-3-[[1-(oxan-4-yl)pyrazol-3-yl]carbamoylamino]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving amide bonds. Its structural features could also make it a candidate for studying receptor-ligand interactions.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. The benzamide core is a common pharmacophore in many drugs, and modifications to this structure could yield new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-ethyl-N-methyl-3-[[1-(oxan-4-yl)pyrazol-3-yl]carbamoylamino]benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
N-ethylbenzamide: Lacks the pyrazole and oxan-4-yl groups, making it less complex and potentially less versatile.
N-methyl-3-aminobenzamide: Similar benzamide core but lacks the pyrazole and oxan-4-yl groups.
3-(1-pyrazolyl)benzamide: Contains the pyrazole ring but lacks the N-ethyl-N-methyl and oxan-4-yl groups.
Uniqueness
N-ethyl-N-methyl-3-[[1-(oxan-4-yl)pyrazol-3-yl]carbamoylamino]benzamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the oxan-4-yl group, in particular, may enhance its solubility and bioavailability compared to simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
